

The Pivotal Role of the Sulfo Group in ICG Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	DiSulfo-ICG hydrazide				
Cat. No.:	B12375484	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been a cornerstone in medical diagnostics for decades. Its utility, however, is profoundly influenced by its chemical structure, particularly the presence and number of sulfonate (sulfo) groups. This technical guide provides an in-depth exploration of the multifaceted role of the sulfo group in tailoring the physicochemical properties, biological interactions, and therapeutic efficacy of ICG and its derivatives.

Physicochemical Properties: The Impact of Sulfonation

The addition of sulfo groups to the ICG core structure is a key strategy to modulate its properties. These anionic groups impart hydrophilicity to the otherwise hydrophobic tricarbocyanine backbone, leading to significant changes in solubility, aggregation, and photophysical characteristics.

Solubility and Aggregation

Standard ICG is amphiphilic, possessing both hydrophobic polycyclic regions and hydrophilic sulfonate groups, which leads to limited water solubility (around 1 mg/mL).[1] In aqueous solutions, ICG molecules tend to form aggregates, primarily H-aggregates, especially at higher concentrations. This aggregation is a critical factor as it often leads to fluorescence quenching, reducing the quantum yield and thus the brightness of the dye.[2][3]

Sulfonation is a direct approach to improve aqueous solubility and reduce aggregation.[4] By increasing the number of negatively charged sulfo groups, the electrostatic repulsion between dye molecules is enhanced, disfavoring the formation of non-fluorescent aggregates. This leads to a higher proportion of monomeric ICG in solution, which is the primary fluorescent species.

Photophysical Properties

The sulfo groups have a significant impact on the photophysical properties of ICG dyes, including their absorption and emission spectra, extinction coefficient, and fluorescence quantum yield.

Table 1: Physicochemical and Photophysical Properties of ICG and Sulfonated Derivatives

Property	ICG (in Water)	ICG (in Ethanol)	ICG (in DMSO)	Notes
Molar Extinction Coefficient (ε)	~150,000 - 250,000 M ⁻¹ cm ⁻¹ at ~780 nm	~223,000 M ⁻¹ cm ⁻¹	Varies with concentration	The extinction coefficient is highly dependent on the solvent and aggregation state.
Fluorescence Quantum Yield (Φf)	~0.02 - 0.05	~0.14 - 0.22	~0.42	The quantum yield is significantly lower in water due to aggregation and non-radiative decay pathways. Increased sulfonation generally leads to a higher quantum yield in aqueous solutions by reducing aggregation.
Absorption Maximum (λabs)	~780 nm (monomer), ~700 nm (H- aggregate)	~785 nm	~795 nm	The absorption maximum can shift depending on the solvent polarity and the degree of aggregation.
Emission Maximum (λem)	~810 - 830 nm	~815 nm	~830 nm	The emission wavelength is less affected by

the environment compared to the absorption.

Biological Interactions and Pharmacokinetics

The sulfonate groups are instrumental in dictating how ICG dyes interact with biological systems, influencing protein binding, cellular uptake, and overall pharmacokinetics.

Protein Binding

Upon intravenous administration, ICG rapidly and strongly binds to plasma proteins, primarily albumin.[5] This interaction is crucial for its confinement to the vascular system and its subsequent clearance by the liver. The sulfo groups, with their negative charges, play a significant role in this protein binding. The binding affinity can be modulated by the number and position of these groups. While specific quantitative data for a series of sulfonated ICGs is sparse in the literature, it is understood that the electrostatic interactions between the anionic sulfo groups and cationic residues on albumin are a key component of the binding.

Cellular Uptake and Biodistribution

The cellular uptake of ICG and its derivatives is a complex process that can occur through various mechanisms, including endocytosis. The degree of sulfonation can influence these pathways. For instance, highly negatively charged derivatives may exhibit different uptake kinetics and intracellular localization compared to less sulfonated or neutral analogs.

Studies comparing ICG derivatives with different anionic groups have shown that the charge density can affect the excretion route. For example, a derivative with a high negative charge from sulfonic acid groups showed increased kidney accumulation, whereas a similar derivative with carboxylic acid groups exhibited better tumor accumulation. This highlights the critical role of the sulfo group in directing the biodistribution and elimination of ICG-based agents.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of sulfonated ICG dyes.

Synthesis of ICG-Sulfo-OSu

ICG-sulfo-OSu is a common derivative used for labeling biomolecules with ICG. The synthesis generally involves the reaction of a precursor ICG molecule containing a carboxylic acid group with N-hydroxysulfosuccinimide (Sulfo-NHS) to form the amine-reactive ester.

Materials:

- ICG-COOH (ICG with a carboxylic acid functional group)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Argon or Nitrogen gas
- Thin Layer Chromatography (TLC) plates
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Dissolve ICG-COOH in anhydrous DMF under an inert atmosphere (argon or nitrogen).
- Add Sulfo-NHS (typically 1.2 equivalents) to the solution and stir until dissolved.
- Add DCC or EDC (typically 1.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
- Once the reaction is complete, filter the mixture to remove the urea byproduct (if using DCC).
- Precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.

- Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.
- Dry the product under vacuum.
- Purify the ICG-sulfo-OSu using HPLC.
- Characterize the final product using mass spectrometry and NMR spectroscopy.

Antibody Conjugation with ICG-Sulfo-OSu

This protocol outlines the general procedure for labeling an antibody with an amine-reactive ICG derivative.[6][7][8]

Materials:

- Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
- ICG-sulfo-OSu
- Anhydrous Dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.5-9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
- Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.
- Prepare a stock solution of ICG-sulfo-OSu in anhydrous DMSO (e.g., 10 mg/mL).

- Add the desired molar excess of the ICG-sulfo-OSu solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of dye to antibody.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.
- Purify the ICG-antibody conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
- Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of ICG (around 780 nm).

Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of sulfonated ICG derivatives. [9][10][11]

Materials:

- Cells of interest cultured in appropriate medium
- Sulfonated ICG derivative
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Fetal bovine serum (FBS)
- · Flow cytometer

Procedure:

• Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

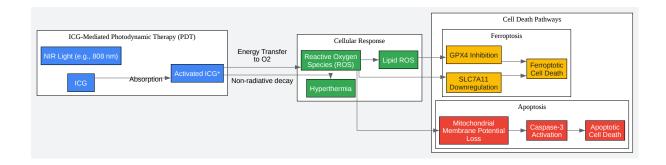
- Prepare a working solution of the sulfonated ICG derivative in cell culture medium at the desired concentration.
- Remove the old medium from the cells and add the ICG-containing medium.
- Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.
- After incubation, wash the cells three times with cold PBS to remove any unbound dye.
- Detach the cells from the plate using Trypsin-EDTA.
- Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a flow cytometry tube.
- Centrifuge the cells and resuspend them in cold PBS or a suitable flow cytometry buffer.
- Analyze the cells on a flow cytometer equipped with a laser and detector appropriate for NIR dyes (e.g., a red laser for excitation and a detector with a filter for >800 nm emission).
- Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the ICG derivative.

In Vivo Fluorescence Imaging of Tumors

This protocol provides a general workflow for imaging tumors in a mouse model using an ICG-labeled antibody.[5][12][13]

Materials:

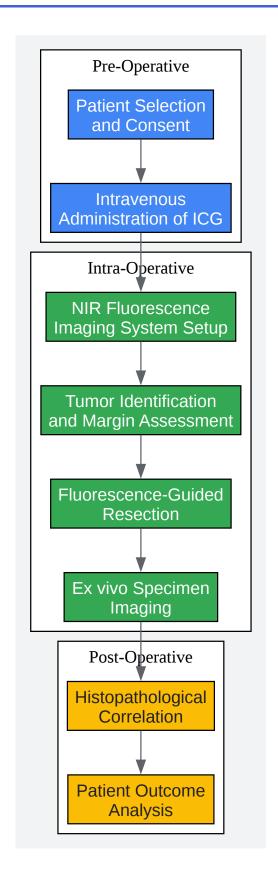
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- ICG-labeled antibody
- Sterile saline or PBS for injection
- In vivo fluorescence imaging system
- Anesthesia (e.g., isoflurane)


Procedure:

- Anesthetize the tumor-bearing mouse using isoflurane.
- Acquire a pre-injection (baseline) fluorescence image of the mouse.
- Inject the ICG-labeled antibody intravenously (e.g., via the tail vein) at a predetermined dose (e.g., 1-10 mg/kg).
- Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h,
 72h) to monitor the biodistribution and tumor accumulation of the conjugate.
- Maintain the mouse under anesthesia during each imaging session.
- After the final imaging time point, the mouse may be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the in vivo findings and quantify the dye distribution.
- Analyze the images by drawing regions of interest (ROIs) over the tumor and a background area (e.g., muscle) to calculate the tumor-to-background ratio.

Visualizing the Role of ICG: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key processes involving ICG dyes.



Click to download full resolution via product page

ICG-PDT Induced Cell Death Pathways

The diagram above illustrates the signaling cascade initiated by ICG-mediated photodynamic therapy.[14][15][16][17] Upon activation by near-infrared light, ICG generates reactive oxygen species (ROS) and heat. The accumulation of ROS can lead to the loss of mitochondrial membrane potential and subsequent activation of caspase-3, culminating in apoptosis. Concurrently, ROS can induce lipid peroxidation and inhibit key regulators of ferroptosis, such as GPX4 and SLC7A11, leading to this distinct form of programmed cell death.

Click to download full resolution via product page

Workflow for Fluorescence-Guided Surgery

This flowchart outlines the typical workflow for fluorescence-guided surgery (FGS) using ICG. [18][19][20] The process begins with the preoperative administration of ICG to the patient. During surgery, a near-infrared imaging system is used to visualize the fluorescence of ICG that has accumulated in the tumor, guiding the surgeon in the precise resection of cancerous tissue. Post-operatively, the resected specimen can be further analyzed, and the findings are correlated with histopathology to assess the success of the procedure.

Conclusion

The sulfo group is a critical determinant of the utility of ICG dyes in biomedical applications. By modulating solubility, reducing aggregation, and influencing biological interactions, sulfonation allows for the fine-tuning of ICG's properties for specific diagnostic and therapeutic purposes. A thorough understanding of the role of the sulfo group is therefore essential for the rational design and development of next-generation ICG-based agents for a wide range of clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. bocsci.com [bocsci.com]

Foundational & Exploratory

- 9. Near infrared in vivo flow cytometry for tracking fluorescent circulating cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. A novel flow-cytometry-based assay for cellular uptake studies of polyelectrolyte microcapsules PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe |
 Springer Nature Experiments [experiments.springernature.com]
- 13. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors Zhao Annals of Translational Medicine [atm.amegroups.org]
- 14. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosisbased, photothermal, and photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pivotal Role of the Sulfo Group in ICG Dyes: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12375484#understanding-the-role-of-the-sulfo-group-in-icg-dyes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com